SNDRI Transporter Inhibition Profile
In functional uptake assays using cell lines expressing recombinant human monoamine transporters, (+)-bicifadine hydrochloride demonstrated a distinct potency rank order: NET (IC50 = 55 nM) > SERT (IC50 = 117 nM) > DAT (IC50 = 910 nM), yielding a relative potency ratio of approximately 1:2:17 [1]. This profile differs from the balanced SNDRI DOV-102,677 and the NET/SERT-preferring duloxetine, which lacks significant DAT activity at therapeutic concentrations.
| Evidence Dimension | IC50 for inhibition of recombinant human monoamine transporters |
|---|---|
| Target Compound Data | NET: 55 nM; SERT: 117 nM; DAT: 910 nM; Ratio 1:2:17 |
| Comparator Or Baseline | Duloxetine (SNRI): NET IC50 ~1-3 nM, SERT IC50 ~1-5 nM, DAT IC50 >10,000 nM (negligible) |
| Quantified Difference | Duloxetine is >10x more potent at NET and SERT, but lacks DAT activity; bicifadine includes moderate DAT inhibition (910 nM). |
| Conditions | Uptake of [3H]NE, [3H]5-HT, and [3H]DA by HEK-293 or similar cell lines expressing human transporters. |
Why This Matters
This unique 1:2:17 potency ratio defines bicifadine's specific SNDRI activity, enabling experimental discrimination of dopaminergic contributions to analgesia that are absent with pure SNRIs like duloxetine.
- [1] NCATS Inxight Drugs. BICIFADINE, (+)-. UNII: P470K5WJ59. View Source
